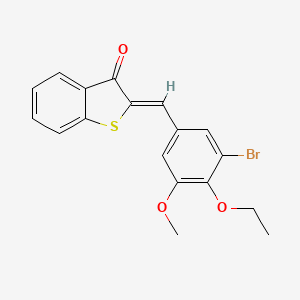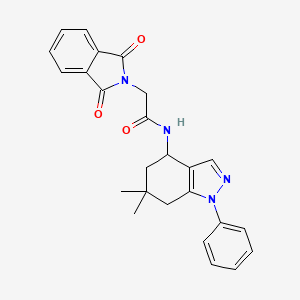![molecular formula C21H27FN4O B6093577 7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6093577.png)
7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in scientific research. This compound has been synthesized using specific methods and has shown promising results in various research areas.5]decane.
科学的研究の応用
7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane has potential applications in various scientific research areas. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its effects on the central nervous system, such as its potential as a neuroprotective agent and its ability to improve cognitive function.
作用機序
The mechanism of action of 7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in inflammation, oxidative stress, and cancer development. It may also modulate neurotransmitter systems in the brain, leading to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. It has also shown anticancer activity in vitro and in vivo. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane in lab experiments is its potential as a multi-target drug. It has been shown to have effects on various pathways and systems, making it a promising candidate for the treatment of complex diseases. However, one of the limitations is the lack of knowledge about its toxicity and pharmacokinetics, which may affect its safety and efficacy.
将来の方向性
There are several future directions for the research on 7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane. One direction is to investigate its potential as a therapeutic agent for specific diseases, such as cancer and neurodegenerative diseases. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy in humans. Additionally, there is a need for further research on its mechanism of action and its effects on specific signaling pathways and systems. Finally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成法
The synthesis of 7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane involves the reaction of 2,7-diazaspiro[4.5]decane with 2-fluorobenzyl bromide and 3-(1H-pyrazol-4-yl)propanoic acid. The reaction is carried out in the presence of a base and a solvent. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c22-19-5-2-1-4-18(19)14-25-10-3-8-21(15-25)9-11-26(16-21)20(27)7-6-17-12-23-24-13-17/h1-2,4-5,12-13H,3,6-11,14-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSGGFLYNQQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCC3=CNN=C3)CN(C1)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6093494.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6093503.png)
![1-benzyl-2,3-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-indole-5-carboxamide](/img/structure/B6093508.png)


![4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B6093517.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B6093521.png)

![4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine](/img/structure/B6093534.png)
![2-(4-chloro-3-fluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093555.png)
![ethyl 1-[1-methyl-2-(3-pyridinyl)ethyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6093561.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-propanesulfonamide](/img/structure/B6093589.png)
![2-(ethylthio)-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6093593.png)
